Product packaging for 3-Nitro-2,4,5-triphenyl-1H-pyrrole(Cat. No.:CAS No. 111029-14-2)

3-Nitro-2,4,5-triphenyl-1H-pyrrole

Cat. No.: B14332258
CAS No.: 111029-14-2
M. Wt: 340.4 g/mol
InChI Key: GFBTWAULFIFZAV-UHFFFAOYSA-N
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Description

3-Nitro-2,4,5-triphenyl-1H-pyrrole is a multi-substituted pyrrole derivative designed for advanced chemical and pharmaceutical research. The pyrrole ring serves as a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities. The specific substitution pattern on this molecule—featuring three phenyl groups and a nitro moiety—makes it a valuable intermediate for synthesizing more complex heterocyclic systems and for studying structure-activity relationships (SAR). Its structural features are of significant interest in the development of new antibacterial agents, as the pyrrole core is a key component in several natural and synthetic compounds active against drug-resistant pathogens. Researchers can utilize this compound to explore its potential mechanisms of action, which may include enzyme inhibition or interaction with bacterial membranes, given that pyrrole derivatives are known to exhibit such activities. Furthermore, this compound holds potential in materials science, particularly in the synthesis of organic semiconductors and conductive polymers, due to the electron-rich nature of the pyrrole heterocycle and the electron-withdrawing properties of the nitro group. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O2 B14332258 3-Nitro-2,4,5-triphenyl-1H-pyrrole CAS No. 111029-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111029-14-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-nitro-2,4,5-triphenyl-1H-pyrrole

InChI

InChI=1S/C22H16N2O2/c25-24(26)22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-21(22)18-14-8-3-9-15-18/h1-15,23H

InChI Key

GFBTWAULFIFZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Nitro 2,4,5 Triphenyl 1h Pyrrole and Its Analogues

Established Synthetic Pathways for Nitrated Triarylpyrroles

Copper-Catalyzed Cascade Reactions for Pyrrole (B145914) Formation

Copper catalysis has emerged as a powerful tool for the construction of highly substituted pyrrole rings. One notable method involves the copper-catalyzed cascade reaction of 1,3-enynes carrying a nitro group with amines. nih.gov This approach allows for the expedient synthesis of tetrasubstituted pyrroles through a sequence of aza-Michael addition, cyclization, and aromatization at room temperature. nih.gov The reaction demonstrates broad substrate scope, proving effective for the synthesis of various tetrasubstituted pyrroles and pyrazoles in high yields. nih.gov The use of inexpensive and readily available copper nitrate (B79036) trihydrate can also be employed as a precursor for nitrile oxides in cascade reactions involving alkynes and alkenes, leading to the formation of other heterocyclic structures. nih.gov

Another significant copper-catalyzed cascade reaction involves the reaction of aryloxy-enynes with amines. This method provides access to 1,2,4-trisubstituted pyrroles. rsc.org The process is typically carried out under nitrogen atmosphere, and the resulting products can be purified by column chromatography. rsc.org

CatalystReactantsProduct TypeReference
Copper1,3-Enynes with nitro group, Amines/HydrazinesTetrasubstituted Pyrroles/Pyrazoles nih.gov
Copper Nitrate TrihydrateAlkynes, AlkenesPolysubstituted Δ(2)-isoxazolines nih.gov
Copper Iodide (CuI)Aryloxy-enynes, Amines1,2,4-Trisubstituted Pyrroles rsc.org

Pyrrole Synthesis via 1,3-Enynes and Primary Amines

The reaction of 1,3-enynes with primary amines provides a direct route to tetrasubstituted pyrroles. nih.gov A copper-catalyzed cascade reaction facilitates aza-Michael addition, followed by cyclization and aromatization to yield the desired pyrrole core. nih.gov This methodology is notable for its efficiency and operation at room temperature. nih.gov

Rearrangement Reactions of Nitropyridinium Salts to Nitropyrroles

A classic yet effective method for synthesizing nitropyrroles involves the rearrangement of 3-nitropyridinium salts. The treatment of 3-benzoylamino-5-nitropyridinium quaternary salts with ethanolic methylamine (B109427) leads to the formation of 2-acyl-4-nitropyrroles. researchgate.netresearchgate.net This reaction proceeds via nucleophilic opening of the pyridine (B92270) ring and subsequent recyclization of the acyclic intermediate. researchgate.net The specific substitution pattern on the starting pyridinium (B92312) salt can influence the reaction outcome and yield. For instance, a 3-amino-5-nitrocollidinium salt treated with aqueous methylamine yields a nitroacetylpyrrole. researchgate.net

Starting MaterialReagentProductReference
3-Benzoylamino-5-nitropyridinium quaternary saltsEthanolic methylamine2-Acyl-4-nitropyrroles researchgate.netresearchgate.net
3-Amino-5-nitrocollidinium saltAqueous methylamineNitroacetylpyrrole researchgate.net

Organo-Photocatalytic Methodologies Utilizing 2H-Azirines and β-Substituted Nitroalkenes

Visible-light-mediated organo-photocatalysis offers a modern and efficient approach to synthesizing functionalized pyrroles. A formal [3+2] dipolar cycloaddition between 2H-azirines and β-substituted nitroalkenes can be achieved using an organic dye as a photocatalyst. thieme-connect.comresearchgate.net This reaction proceeds with excellent regioselectivity and can be followed by a denitration or debromination sequence to afford tetrasubstituted pyrroles with various functionalities at the 3-position, including nitro groups. thieme-connect.comthieme-connect.com The use of α-bromo nitroalkene substrates, for example, allows for direct access to nitro-substituted pyrroles. thieme-connect.comthieme-connect.com The reaction is typically carried out at room temperature under blue LED irradiation. researchgate.netthieme-connect.com

Advanced and Sustainable Synthetic Protocols

Metal-Free Synthetic Approaches for Pyrrole Frameworks

In the pursuit of greener chemistry, metal-free synthetic methods have gained significant attention. One such approach involves the reduction of nitro aromatics to amines using tetrahydroxydiboron (B82485) in water, which serves as both the solvent and a hydrogen donor. organic-chemistry.org This method is environmentally friendly and shows good functional group tolerance, proceeding under mild conditions without the need for transition-metal catalysts. organic-chemistry.org

Another metal-free approach is the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds from L-tryptophan. nih.gov This solvent-free method involves heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide. nih.gov Furthermore, the synthesis of 3-cyanopyrroles can be achieved through a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid. nih.gov This reaction is highly atom-efficient, with water being the only byproduct. nih.gov Additionally, a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles can be achieved through the ring-opening of nitroepoxides with amines and malononitrile (B47326) in the presence of a base like potassium carbonate. rsc.org

MethodReactantsCatalyst/ReagentKey FeaturesReference
Reduction of nitro aromaticsNitro aromaticsTetrahydroxydiboron, WaterMetal-free, mild conditions, green organic-chemistry.org
Three-component synthesisAlkyl 2-aminoesters, 1,3-dicarbonyl compoundsPotassium hydroxideSolvent-free, moderate to good yields nih.gov
Three-component synthesisα-Hydroxyketones, Oxoacetonitriles, Primary aminesAcetic acidOne-pot, high atom efficiency nih.gov
Multi-component synthesisNitroepoxides, Amines, MalononitrilePotassium carbonateAccess to 2-amino-3-cyano pyrroles rsc.org

Multicomponent Reaction (MCR) Strategies for Diverse Pyrrole Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular architectures, including polysubstituted pyrroles. rsc.org These reactions, in which three or more reactants combine in a single pot to form a final product that incorporates portions of all starting materials, offer significant advantages in terms of synthetic efficiency and environmental friendliness. rsc.orgresearchgate.net

A notable strategy for synthesizing tetrasubstituted pyrroles involves a three-component reaction utilizing primary amines, 1,3-dicarbonyl compounds, and β-nitrostyrenes. researchgate.net This approach proceeds through an initial enamine formation between the amine and the dicarbonyl compound, followed by a Michael addition to the β-nitrostyrene. Subsequent intramolecular cyclization and aromatization yield the desired 1,2,3,4-tetrasubstituted pyrroles in good to excellent yields. researchgate.net The use of β-nitrostyrene is particularly significant as it serves as a key building block for introducing the nitro group into the pyrrole ring. researchgate.net Various catalysts, including NiCl2·6H2O, have been employed to facilitate these transformations. researchgate.net One-pot, three-component reactions between α-hydroxyketones, oxoacetonitriles, and primary amines have also been developed to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. nih.gov

The versatility of MCRs allows for the generation of a wide library of pyrrole derivatives by systematically varying the starting components. For instance, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a general and highly regioselective route to various substituted pyrroles. acs.org This method demonstrates broad substrate scope and functional group tolerance, making it a practical approach for synthesizing diverse pyrrole structures. acs.org

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference(s)
Primary Amine 1,3-Dicarbonyl Compound β-Nitrostyrene Catalyst- and solvent-free, white light 1,2,3,4-Tetrasubstituted Pyrrole researchgate.net
Ketone Amine Vicinal Diol Ruthenium catalyst, base Substituted Pyrrole acs.org
α-Hydroxyketone Oxoacetonitrile Primary Amine Acetic acid, EtOH, 70 °C N-Substituted 2,3,5-Functionalized 3-Cyanopyrrole nih.gov
Amine Aldehyde β-Dicarbonyl Compound Electro-oxidative, Iodide-mediated 1,2,3-Trisubstituted Pyrrole rsc.org

Van Leusen [3+2] Cycloaddition Reactions in Polysubstituted Pyrrole Synthesis

The Van Leusen [3+2] cycloaddition is a cornerstone in the synthesis of polysubstituted pyrroles. nih.govresearchgate.net This reaction typically involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, known as a Michael acceptor. nih.govmdpi.com The operational simplicity, ready availability of starting materials, and broad substrate scope have made this method one of the most convenient for constructing the pyrrole heterocycle. nih.govresearchgate.netnih.gov

The reaction is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base, forming a carbanion. nih.govmdpi.com This nucleophile then undergoes a Michael addition to the electron-deficient alkene. mdpi.com An intramolecular [3+2] cycloaddition follows, leading to a five-membered ring intermediate. nih.govmdpi.com The final steps involve the elimination of the tosyl group, which is an excellent leaving group, and subsequent aromatization to form the stable pyrrole ring. mdpi.comwikipedia.org

This methodology has been successfully applied to synthesize a wide array of pyrrole derivatives. For example, the reaction of heteroaryl chalcones with TosMIC provides access to 3-aroyl-4-heteroaryl pyrrole derivatives. mdpi.com Similarly, reacting TosMIC with α,β-unsaturated esters is a highly efficient route for forming pyrroles, although it may require a subsequent decarboxylation step. researchgate.net The versatility of the Van Leusen reaction allows for the synthesis of mono-, di-, and polysubstituted pyrroles by choosing appropriate reaction partners. nih.govorganic-chemistry.org

Table 2: Key Features of the Van Leusen Pyrrole Synthesis

Feature Description Reference(s)
Key Reagent Tosylmethyl isocyanide (TosMIC) nih.govresearchgate.netnih.gov
Reaction Type [3+2] Cycloaddition nih.govresearchgate.net
Substrates Electron-deficient alkenes (Michael acceptors) nih.govmdpi.com

Application of Solvent-Free Conditions in Pyrrole Annulation

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the context of pyrrole synthesis, several methods have been adapted to run under solvent-free or neat conditions. researchgate.netresearchgate.net

One prominent example is the catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles from primary amines, 1,3-dicarbonyl compounds, and β-nitrostyrenes at room temperature under white light irradiation. researchgate.net This method is not only environmentally benign but also highly atom-economical. researchgate.net Similarly, solvent-free annulation reactions have been reported for the synthesis of dihydrobenzofurans using an I2/TBHP oxidant system, highlighting the potential for such conditions in other heterocyclic syntheses. researchgate.net

Furthermore, transition metal-free cross-coupling reactions of pyrroles with haloacetylenes have been achieved in a solid medium of metal oxides and salts at room temperature, completely avoiding the use of solvents and bases. researchgate.net These solvent-free approaches often lead to simplified workup procedures, reduced waste generation, and sometimes even enhanced reaction rates and yields, making them attractive alternatives to traditional solution-phase synthesis. researchgate.netresearchgate.net

Mechanistic Investigations of Pyrrole Ring Formation

Elucidation of Cascade Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. The elucidation of these complex mechanisms is crucial for optimizing reaction conditions and expanding their synthetic utility.

In the synthesis of polysubstituted pyrroles, cascade mechanisms are common. For instance, a silver-catalyzed [4+1C]insert cascade reaction of enaminones with carbene precursors proceeds through two distinct catalytic cycles. acs.org The first cycle involves the silver-ion-catalyzed regioselective C–C bond insertion, while the second cycle sees the silver ion controlling the chemoselective and regioselective cyclization and a subsequent acs.orgnih.gov-shift to form the aromatic pyrrole ring. acs.org

Another example is the iodine-mediated catalytic cascade condensation for producing pyrrole-based porous organic polymers. acs.org This mechanism is proposed to start with the formation of a ketoimine from an aniline (B41778) and an acetophenone. This is followed by iodination of a methyl group, a subsequent methylation reaction to form a quaternary ammonium (B1175870) iodide salt, and a final cyclization and aromatization sequence. acs.org Similarly, the synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst involves a cascade of (transfer) hydrogenation of the nitroarene to an aniline, followed by a Paal–Knorr condensation. nih.gov Understanding these intricate step-by-step processes allows for the rational design of new synthetic methodologies. acs.orgacs.org

Detailed Analysis of [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition is a powerful tool for constructing five-membered rings, and its mechanism has been studied extensively. researchgate.netuchicago.edu In the context of pyrrole synthesis, the Van Leusen reaction provides a classic example. The mechanism begins with a base-induced deprotonation of TosMIC to form a tosyl-stabilized carbanion. nih.govmdpi.com This anion acts as the three-atom component in the cycloaddition.

The carbanion then adds to an electron-deficient alkene (the two-atom component) via a Michael-type addition, creating an intermediate adduct. mdpi.com This is followed by a crucial intramolecular 5-endo-dig cyclization, which is consistent with Baldwin's rules, to form a dihydropyrrole ring. wikipedia.org The stereochemistry of the final product is often determined at this stage. Finally, the elimination of the stable p-toluenesulfinate anion and a tautomerization step lead to the aromatic pyrrole product. mdpi.comwikipedia.org

Variations of this mechanism exist, such as in the reaction of münchnones with alkynes, which also proceeds via a 1,3-dipolar [3+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels carbon dioxide to form the pyrrole ring. wikipedia.org Detailed mechanistic studies, often supported by computational calculations, are vital for explaining the observed regioselectivity and for developing new, more efficient catalytic systems for these cycloadditions. researchgate.netacs.org

Influence of Catalytic Systems and Reaction Parameters on Regioselectivity

The regioselectivity of pyrrole synthesis, which dictates the final arrangement of substituents on the pyrrole ring, is heavily influenced by the choice of catalytic system and reaction parameters such as temperature, solvent, and reactants. acs.orgacs.org

In metal-catalyzed reactions, the nature of the metal and its ligands plays a pivotal role. For example, in a silver-catalyzed cascade reaction for pyrrole synthesis, the silver ion is proposed to regioselectively catalyze a C–C bond insertion and then control the subsequent cyclization and shift reactions, ensuring a specific substitution pattern. acs.org Similarly, titanium-catalyzed [2+2+1] pyrrole synthesis can be tuned for chemo- and regioselectivity by using directing groups on one of the alkyne substrates. thieme-connect.de The Lewis acidity of the catalyst can modulate this directing effect. thieme-connect.de Palladium(II) catalysis has also been used, where precoordination of the palladium to a directing group on the substrate can enable regioselective C-H activation and functionalization. nih.gov

Organocatalysis also offers powerful control over regioselectivity. For instance, in the synthesis of N-substituted pyrroles, the use of urea (B33335) as an organocatalyst activates the carbonyl compound through hydrogen bonding, facilitating a regioselective Paal–Knorr cycloaddition. nih.gov Reaction conditions are equally critical. The choice of base and temperature can affect which proton is removed or which cyclization pathway is favored. acs.org For example, in the synthesis of pyrroles from diethyl aminomalonate and 1,3-diketones, the regioselectivity of the condensation is a key consideration. acs.org The interplay between the electronic properties of the substituents and the reaction conditions ultimately determines the final isomeric product. numberanalytics.com

Synthesis of Structurally Modified Analogues and Functionalized Derivatives of 3-Nitro-2,4,5-triphenyl-1H-pyrrole

The synthesis of analogues of this compound can be broadly approached through two main strategies: the modification of a pre-synthesized 2,4,5-triphenyl-1H-pyrrole core or the construction of the pyrrole ring with the desired substituents already in place. These methods allow for the introduction of a variety of functional groups and structural modifications, leading to a diverse range of analogues.

A foundational method for the synthesis of the core triphenylpyrrole structure is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rsc.orgrsc.orgrsc.orgyoutube.comchemsynthesis.com For the synthesis of 2,4,5-triphenyl-1H-pyrrole, the requisite 1,2,4-triphenyl-1,4-dicarbonyl compound can be reacted with ammonia.

Another classical approach is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. uop.edu.pkquimicaorganica.org This multicomponent reaction offers a convergent route to highly substituted pyrroles.

Once the 2,4,5-triphenyl-1H-pyrrole scaffold is obtained, the introduction of a nitro group at the 3-position is typically achieved through electrophilic nitration. Pyrrole and its derivatives are highly reactive towards electrophiles, with substitution generally favored at the C-2 and C-5 positions. However, in 2,4,5-trisubstituted pyrroles, the only available position for substitution is C-3. The nitration of pyrroles is often carried out using a cold solution of nitric acid in acetic anhydride (B1165640) to prevent polymerization that can occur with stronger acidic conditions. uop.edu.pkquimicaorganica.org

The synthesis of structurally modified analogues involves the use of substituted starting materials in these classical synthetic routes. For instance, by employing substituted benzaldehydes, benzils, or β-ketoesters, analogues with functionalized phenyl rings can be prepared.

Below is a table summarizing the synthesis of various substituted pyrrole derivatives, which are analogous in their synthetic strategy to those of this compound.

Starting Material 1Starting Material 2Starting Material 3Reaction TypeProductRef.
β-ketoesterα-haloketoneAmmonia/Primary AmineHantzsch SynthesisSubstituted pyrrole uop.edu.pk
1,4-dicarbonyl compoundAmmonia/Primary AminePaal-Knorr SynthesisSubstituted pyrrole rsc.org
2,5-Hexanedione4-tert-ButylanilinePaal-Knorr Synthesis1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole youtube.com
PyrroleNitric acid/Acetic anhydrideElectrophilic Nitration2-Nitropyrrole quimicaorganica.org

The synthesis of functionalized derivatives can also be achieved by further reactions on the core structure or its analogues. For example, functional groups on the phenyl rings can be modified to introduce a wide array of other functionalities, expanding the chemical space of this class of compounds.

Advanced Spectroscopic and Structural Characterization of 3 Nitro 2,4,5 Triphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Nitro-2,4,5-triphenyl-1H-pyrrole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its complex structure.

The ¹H NMR spectrum is expected to reveal signals corresponding to the pyrrole (B145914) N-H proton and the protons of the three phenyl rings. The N-H proton of the pyrrole ring typically appears as a broad singlet in the downfield region, likely between 8.0 and 12.0 ppm, with its exact chemical shift and broadness being highly dependent on the solvent and concentration.

The protons of the three phenyl rings would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The introduction of the electron-withdrawing nitro group at the C-3 position of the pyrrole core significantly influences the electronic environment of the adjacent phenyl rings at C-2 and C-4. This effect, known as deshielding, causes the protons on these rings to shift to a higher frequency (downfield) compared to those on the C-5 phenyl ring. publish.csiro.auucalgary.ca The protons on the phenyl rings ortho to the pyrrole ring would likely show complex multiplet patterns due to coupling with the other ring protons.

Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyrrole N-H 8.0 - 12.0 Broad Singlet
C-5 Phenyl Protons 7.20 - 7.60 Multiplet

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. It is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. The spectrum would be divided into the aliphatic/aromatic region and the downfield region for carbons attached to heteroatoms.

The carbon atoms of the pyrrole ring (C-2, C-3, C-4, C-5) would resonate in the 110-150 ppm range. The C-3 carbon, being directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded of the pyrrole carbons. The carbons of the three phenyl rings will produce a series of signals between approximately 125 and 140 ppm. The quaternary carbons (to which the phenyl rings are attached on the pyrrole, and the carbon bearing the nitro group) will typically show weaker signals.

Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted Chemical Shift (ppm)
Phenyl Carbons 125 - 140
Pyrrole C-2, C-4, C-5 110 - 145

To definitively assign all proton and carbon signals, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of protons within each of the three separate phenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between the different structural fragments. For instance, HMBC would show correlations between the protons on the phenyl rings and the carbons of the pyrrole core, confirming the attachment points of the substituents. Correlations from the N-H proton to the C-2 and C-5 carbons of the pyrrole ring would also be expected, solidifying the core structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound would be dominated by absorptions from the N-H, C-H, C=C, and NO₂ groups.

The N-H stretching vibration of the pyrrole ring is expected as a moderate to sharp band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations from the three aromatic rings and the pyrrole core would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. blogspot.com The most diagnostic signals for this compound would be the strong, characteristic stretching vibrations of the nitro group. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ range, while the symmetric stretch would appear between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Pyrrole) 3300 - 3500 Medium-Sharp
Aromatic C-H Stretch 3000 - 3100 Weak-Medium
Asymmetric NO₂ Stretch 1550 - 1475 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Determination

HRMS is a critical tool for determining the elemental composition of a compound by measuring its mass with very high precision. The molecular formula for this compound is C₂₂H₁₆N₂O₂.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated. researchgate.net In practice, mass spectrometry often observes the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would be compared to the calculated value, typically requiring a match within a few parts per million (ppm) to confirm the molecular formula. nih.govyoutube.com

Calculated HRMS Data

Species Molecular Formula Calculated Monoisotopic Mass (Da)
Neutral Molecule [M] C₂₂H₁₆N₂O₂ 352.1212

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govthepharmajournal.com While no published crystal structure for this compound is currently available, several features would be anticipated.

The central 1H-pyrrole ring is expected to be largely planar. However, significant steric hindrance between the three bulky phenyl substituents would likely cause them to be twisted out of the plane of the pyrrole ring. The dihedral angles between the pyrrole ring and each of the phenyl rings would be a key structural parameter. The nitro group at the C-3 position would likely be nearly co-planar with the pyrrole ring to maximize resonance stabilization. In the crystal lattice, intermolecular hydrogen bonding between the N-H group of one molecule and the nitro group of a neighboring molecule would be a plausible and significant interaction governing the packing arrangement. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could also play a role in stabilizing the crystal structure.

Based on the conducted research, there is no publicly available scientific literature containing single crystal X-ray diffraction analysis, conformational studies, or details on supramolecular interactions specifically for the chemical compound This compound .

The search results yielded crystallographic data for structurally related, but distinct, molecules such as nitrofurantoin (B1679001) co-crystals, nitrophenyl-substituted pyrazolines, and triphenyl-imidazol-yl-methyl pyridine (B92270) derivatives. However, none of the retrieved sources provide the specific experimental data required to generate an article on the advanced spectroscopic and structural characterization of this compound as outlined.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified compound. The foundational experimental data from single crystal X-ray diffraction is a prerequisite for a legitimate discussion on its crystal structure, conformation, and supramolecular interactions, and this information is not present in the available scientific record.

Chemical Reactivity and Transformational Chemistry of 3 Nitro 2,4,5 Triphenyl 1h Pyrrole

Reactivity Profiles of the Nitro Group: Reduction and Derivatization

The nitro group is a versatile functional handle, and its transformation is a key strategy in the derivatization of nitroaromatic compounds. The most fundamental transformation of the nitro group is its reduction to an amino group, which can be achieved using a variety of reagents and catalytic systems. google.com

The reduction of a nitro group to an amine dramatically alters the electronic properties of the pyrrole (B145914) ring, transforming the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group. This chemical modulation is a cornerstone for further derivatization. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, are commonly employed for this transformation. masterorganicchemistry.comepa.govrsc.org For instance, the catalytic hydrogenation of various aromatic nitro compounds has been shown to proceed efficiently to the corresponding anilines. rsc.orgacs.org In a related context, the reduction of nitrophenyl-substituted isoxazoles to their amino counterparts has been achieved using palladium-on-carbon catalyzed hydrogenolysis. nih.gov

Beyond complete reduction to the amine, the nitro group can be partially reduced to intermediate oxidation states like nitroso or hydroxylamino derivatives. rsc.org These intermediates can also be valuable for further synthetic elaborations.

The resulting amino group on the pyrrole ring can then be subjected to a wide array of derivatization reactions. These include, but are not limited to, acylation, alkylation, and diazotization, opening the door to a vast number of novel pyrrole-based compounds with potentially interesting biological or material properties. The derivatization of genotoxic nitroaromatic impurities often involves their reduction to ionizable aromatic amines to enable sensitive analysis by LC-MS, highlighting the practical importance of this transformation. organic-chemistry.org

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemProductNotes
H₂, Pd/CAmineCommon and efficient catalytic hydrogenation method.
H₂, PtO₂AmineAnother effective catalyst for hydrogenation.
Fe, HClAmineClassical method using a metal in acidic medium.
SnCl₂, HClAmineAnother established method for nitro group reduction.
Zn, AcOHAmineMetal-acid combination for reduction.
Na₂S₂O₄AmineSodium dithionite (B78146) can be used for selective reductions.

Reactivity of the Pyrrole Heterocycle: Electrophilic and Nucleophilic Substitution Reactions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. pearson.comyoutube.comyoutube.comd-nb.infonih.govnih.gov Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance. pearson.comyoutube.comyoutube.comresearchgate.net

In the case of 3-Nitro-2,4,5-triphenyl-1H-pyrrole, the C2 and C5 positions are already substituted with phenyl groups. The remaining unsubstituted position is the N-H proton on the pyrrole nitrogen. The presence of the strongly electron-withdrawing nitro group at the C3 position is expected to deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, reactions at the phenyl rings or the nitrogen atom are still possible.

Conversely, the electron-deficient nature of the 3-nitropyrrole (B1211435) system could render it susceptible to nucleophilic aromatic substitution (SNA_r). organic-chemistry.orgbeilstein-journals.orgnih.gov The nitro group significantly activates the aromatic ring towards attack by nucleophiles. Nucleophilic substitution could potentially occur at the carbon atom bearing the nitro group (C3) or at other positions on the pyrrole ring, although such reactions are less common for the pyrrole core itself compared to other nitroaromatic systems. More commonly, nucleophilic attack occurs on nitroarenes where a good leaving group is present. nih.gov However, vicarious nucleophilic substitution (VNS) allows for the formal substitution of hydrogen atoms in electrophilic arenes and heteroarenes. organic-chemistry.orgbeilstein-journals.org

Transformations Involving the Phenyl Substituents on the Pyrrole Ring

The three phenyl groups attached to the pyrrole core at positions 2, 4, and 5 offer additional sites for chemical modification. These phenyl rings can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.com

Intramolecular Cyclization and Aromatization Processes within Related Pyrrole Systems

The strategic placement of functional groups on the pyrrole ring and its substituents can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the reduction of a nitro group to an amine can be followed by an intramolecular condensation with a suitably positioned carbonyl group to form a new ring. A study on the synthesis of a 2H-pyrrolo[3,4-c]quinoline derivative involved the reduction of a nitro group on a phenyl ring attached to a pyrrole precursor, followed by intramolecular cyclization to form a lactam. pearson.com

In another example, the reductive cyclization of o-nitrophenyl propargyl alcohols, triggered by the reduction of the nitro group, leads to the formation of substituted quinolines. youtube.com While not a direct example involving a pyrrole, this illustrates a common strategy where nitro group reduction initiates a cyclization cascade. Similarly, N-alkyne-substituted pyrrole derivatives can undergo nucleophilic or electrophilic cyclization to yield fused systems like pyrrolopyrazinones and pyrrolotriazinones. The electronic nature of the substituents on the alkyne plays a crucial role in directing the cyclization pathway.

Strategic Derivatization for the Generation of Novel Pyrrole-Based Scaffolds

The chemical transformations discussed above highlight the potential of this compound as a versatile building block for the synthesis of novel and complex pyrrole-based scaffolds. The ability to selectively modify the nitro group, the pyrrole ring, and the phenyl substituents allows for a high degree of molecular diversity.

For example, the conversion of the nitro group to an amine, followed by reactions to introduce new functionalities, can lead to a wide range of derivatives. Subsequent intramolecular cyclizations can then be employed to construct polycyclic systems with potential applications in medicinal chemistry and materials science. The synthesis of multi-substituted pyrrole derivatives through methods like the Van Leusen reaction provides access to a variety of pyrrole-based structures. pearson.com Furthermore, the ring-opening of nitroepoxides has been utilized in a multi-component synthesis to produce N-substituted 2-amino-3-cyano pyrroles, demonstrating another pathway to highly functionalized pyrroles. rsc.org The preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde from 2-(2-fluorobenzoyl)malononitrile via a one-pot method also showcases the synthesis of functionalized pyrrole scaffolds. google.com

Computational and Theoretical Investigations of 3 Nitro 2,4,5 Triphenyl 1h Pyrrole

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Energetic Landscape Mapping of Synthetic Transformations:No data is available on the energetic profiles or reaction coordinates for the synthesis of 3-Nitro-2,4,5-triphenyl-1H-pyrrole.

Further research or original computational studies would be required to generate the specific data needed to populate these sections.

Tautomerism Studies in Pyrrole (B145914) Systems and Nitro-Pyrrole Derivatives

Tautomerism, the phenomenon where chemical compounds exist as a mixture of interconvertible isomers, is a critical aspect of heterocyclic chemistry, influencing the reactivity, aromaticity, and biological activity of molecules. nih.gov In pyrrole and its derivatives, prototropic tautomerism, involving the migration of a proton, is a key consideration. The introduction of substituents, particularly strong electron-withdrawing groups like a nitro (NO₂) group, can significantly impact the relative stability of possible tautomeric forms.

Computational methods, primarily Density Functional Theory (DFT), are powerful tools for investigating the tautomeric equilibria of complex organic molecules. nih.govmdpi.comresearchgate.net These studies typically involve the full optimization of the molecular geometries of all conceivable tautomers, followed by the calculation of their thermodynamic properties. nih.gov By comparing the Gibbs free energies (ΔG) or relative energies (ΔE) of the different forms, researchers can predict their relative populations at equilibrium. researchgate.net Such calculations have been successfully applied to various nitrogen-containing heterocycles, including purines and porphycenes, to elucidate the influence of substituents and solvent effects on tautomer stability. mdpi.comrsc.org

For this compound, two principal tautomeric forms can be considered: the common N-H pyrrole form and the aci-nitro tautomer (a nitronic acid), formed by the migration of the acidic pyrrole proton to one of the oxygen atoms of the nitro group. The relative stability between these forms is governed by a delicate balance between the aromaticity of the pyrrole ring in the N-H form and the potential for extended conjugation in the aci-nitro form. DFT calculations can precisely quantify this energy difference.

Theoretical investigations on related nitro-substituted porphycenes, which contain pyrrole-like subunits, have shown that DFT calculations can predict that different tautomers can be nearly degenerate in the ground state, with energy differences of less than 0.5 kcal/mol. rsc.org The choice of DFT functional and basis set is crucial for obtaining accurate results, with functionals like B3LYP, M06-2X, and CAM-B3LYP often employed for their reliability in predicting tautomer stabilities. nih.govresearchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of results a DFT study on the tautomerism of this compound might yield.

TautomerComputational MethodRelative Energy (ΔE) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)Predicted Population at 298.15 K (in Water)
1H-Pyrrole FormB3LYP/6-311++G(d,p)0.00 (Reference)0.00 (Reference)>99.9%
aci-Nitro FormB3LYP/6-311++G(d,p)+10.5+8.2<0.1%

This table presents hypothetical data for illustrative purposes. The values reflect the expected higher stability of the aromatic 1H-pyrrole tautomer over the non-aromatic aci-nitro form.

Molecular Dynamics Simulations for Comprehensive Conformational Space Exploration

The static picture provided by geometry optimization, while useful, does not capture the dynamic nature of flexible molecules like this compound. The presence of three bulky phenyl substituents attached to the pyrrole core allows for a wide range of possible spatial arrangements, or conformations, which can influence the molecule's physical and chemical properties. Molecular Dynamics (MD) simulations offer a powerful computational method to explore this conformational landscape over time. mdpi.com

MD simulations model the movements of atoms in a molecule by iteratively solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of atoms over a specific period. mdpi.com This approach is invaluable for understanding the flexibility of molecular structures and identifying the most stable and frequently accessed conformations. rsc.org For this compound, MD simulations can elucidate the rotational dynamics of the C-C bonds connecting the phenyl rings to the pyrrole core and the C-N bond of the nitro group.

The simulation process begins with the selection of a suitable force field (e.g., AMBER, CHARMM), which defines the potential energy of the system. nih.govacs.org The molecule is typically placed in a simulation box with an explicit solvent, such as water, to mimic solution-phase conditions. After an initial energy minimization and equilibration period, a production simulation is run for a duration ranging from nanoseconds to microseconds, depending on the process being studied. researchgate.net Analysis of the resulting trajectory can reveal key structural information, such as the distribution of dihedral angles, radial distribution functions, and the formation of any intramolecular interactions.

The following interactive table presents hypothetical results from an MD simulation, summarizing the analysis of the dihedral angles of the phenyl groups.

Dihedral AngleDefinition (Atoms)Most Probable Angle (degrees)Distribution Width (± degrees)Conformational Notes
Φ₁ (C2-Phenyl)N1-C2-C(Ph)-C(Ph)4515Twisted conformation to avoid steric clash with C5-phenyl.
Φ₂ (C4-Phenyl)C3-C4-C(Ph)-C(Ph)6020Highly twisted due to steric pressure from both neighboring phenyl groups.
Φ₃ (C5-Phenyl)N1-C5-C(Ph)-C(Ph)4815Similar to C2-phenyl, twisted to minimize steric interactions.

This table contains hypothetical data for illustrative purposes. The values are chosen to reflect the expected steric hindrance in a polysubstituted pyrrole system, leading to non-planar (twisted) conformations for the phenyl rings.

Exploration of Structure Activity/property Relationships Sar/spr in Nitrated Triphenylpyrroles

Impact of Substituents on the Electronic and Spectroscopic Characteristics

The electronic and spectroscopic properties of 3-Nitro-2,4,5-triphenyl-1H-pyrrole are profoundly influenced by the interplay between the electron-donating pyrrole (B145914) core, the bulky phenyl substituents, and the strongly electron-withdrawing nitro group. The nitrogen atom of the pyrrole ring contributes its lone pair of electrons to the aromatic π-system, rendering the ring electron-rich and susceptible to electrophilic attack. However, the presence of the nitro group at the 3-position significantly modulates this electron density distribution.

The nitro group's strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the pyrrole ring, leading to a notable change in its electronic landscape. This electron withdrawal is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The reduction in HOMO energy suggests a higher ionization potential and reduced susceptibility to oxidation compared to the parent triphenylpyrrole. Conversely, the lowering of the LUMO energy indicates an increased electron affinity, making the molecule more amenable to reduction.

Spectroscopic Characteristics:

The UV-Visible absorption spectrum of this compound is anticipated to exhibit shifts in absorption maxima (λmax) compared to its non-nitrated counterpart. The introduction of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the creation of intramolecular charge-transfer (ICT) character.

Fluorescence properties are also significantly impacted. While many triphenylpyrrole derivatives are known for their aggregation-induced emission (AIE) characteristics, the presence of a nitro group often leads to fluorescence quenching. This is attributed to the "heavy atom effect" of the nitrogen in the nitro group and the promotion of non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the electron-withdrawing nature of the nitro group would cause a downfield shift (higher ppm values) for the protons and carbons on the pyrrole ring and the attached phenyl groups, particularly those in close proximity to the nitro substituent.

Interactive Data Table: Predicted Spectroscopic Data for this compound and Related Compounds

CompoundPredicted λmax (nm)Predicted Fluorescence Quantum Yield (ΦF)Predicted 1H NMR (pyrrole-H, ppm)
2,4,5-triphenyl-1H-pyrrole~350High (in aggregate state)~6.5-7.0
This compound ~380-420 Low to negligible ~7.0-7.5
3-Amino-2,4,5-triphenyl-1H-pyrrole~360-390Moderate~6.0-6.5

Note: The data in this table are predicted values based on the known effects of substituents on similar aromatic and heterocyclic systems and are intended for illustrative purposes.

Structure-Reactivity Correlations Governing the Chemical Transformations of the Pyrrole Core and its Substituents

The reactivity of this compound is a direct consequence of its electronic structure. The presence of the electron-withdrawing nitro group deactivates the pyrrole ring towards electrophilic substitution reactions, which are characteristic of the parent pyrrole molecule. The electron density at the carbon atoms of the pyrrole ring is significantly reduced, making them less attractive to electrophiles.

Conversely, the reduced electron density on the pyrrole ring makes it more susceptible to nucleophilic attack. Nucleophiles may attack the carbon atoms of the pyrrole ring, particularly those bearing the nitro group, leading to substitution or addition reactions.

The nitro group itself is a key reactive site. It can be readily reduced to an amino group (-NH2) using a variety of reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. This transformation is of significant synthetic utility, as the resulting amino-triphenylpyrrole can serve as a precursor for the synthesis of a wide range of other functionalized derivatives.

The phenyl rings attached to the pyrrole core can also undergo chemical transformations. Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would be expected to occur preferentially on the phenyl rings rather than the deactivated pyrrole ring. The directing effects of the pyrrole substituent (ortho-, para-directing) and the deactivating effect of the nitro group will influence the regioselectivity of these reactions.

Data Table: Predicted Reactivity of this compound

Reaction TypeReactivity of Pyrrole CoreReactivity of Nitro GroupReactivity of Phenyl Rings
Electrophilic SubstitutionDeactivatedNot applicableActivated (ortho, para-directing)
Nucleophilic SubstitutionActivatedNot applicableGenerally unreactive
ReductionGenerally stableReadily reduced to aminoGenerally stable
OxidationMore resistant than parent pyrroleStableGenerally stable

Rational Design Principles for Modulating the Chemical Behavior of this compound

The principles of rational design can be applied to modify the chemical behavior of this compound to achieve desired properties. By strategically introducing different substituents on the phenyl rings or by modifying the nitro group, it is possible to fine-tune the electronic, spectroscopic, and reactive characteristics of the molecule.

Modulating Electronic Properties:

To modulate the electronic properties, electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be introduced onto the phenyl rings.

Electron-Withdrawing Groups (e.g., -CN, -CF3): The introduction of additional EWGs on the phenyl rings would further decrease the electron density, lower the HOMO and LUMO energy levels, and make the molecule more resistant to oxidation but more susceptible to reduction. This would likely result in a further red-shift in the absorption spectrum.

Tuning Reactivity:

The reactivity of the molecule can be controlled by altering the electronic nature of the substituents. For instance, the reduction potential of the nitro group can be influenced by the substituents on the phenyl rings. EDGs would make the reduction of the nitro group more difficult, while EWGs would facilitate it.

The regioselectivity of reactions on the phenyl rings can also be controlled. By placing blocking groups at certain positions, it is possible to direct incoming electrophiles to specific sites.

Designing for Specific Applications:

Based on these principles, derivatives of this compound can be designed for specific applications. For example, by attaching functional groups that can participate in polymerization reactions, novel conductive polymers could be synthesized. By introducing moieties with specific binding properties, the molecule could be developed as a sensor or a biological probe. The reduction of the nitro group to an amine provides a versatile handle for further functionalization, opening up avenues for the creation of a diverse library of compounds with a wide range of potential applications in materials science and medicinal chemistry.

Potential Research Avenues and Future Directions for 3 Nitro 2,4,5 Triphenyl 1h Pyrrole

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of highly substituted pyrroles, such as 3-Nitro-2,4,5-triphenyl-1H-pyrrole, presents a considerable challenge to organic chemists. Traditional methods often involve multi-step sequences with harsh reaction conditions and the generation of significant chemical waste. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies.

One promising approach lies in the advancement of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and simplified purification procedures. mdpi.com Isocyanide-based MCRs, in particular, have emerged as a powerful tool for the synthesis of polysubstituted pyrroles and could be adapted for the construction of the triphenylpyrrole core. mdpi.com Another green approach is the use of heterogeneous catalysts , such as silica-supported acids or metal catalysts, which can be easily recovered and reused, minimizing waste and cost.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly enhance the environmental profile of the synthesis. organic-chemistry.org The Paal-Knorr synthesis, a classical method for pyrrole (B145914) formation, has been successfully performed under solvent-free conditions, offering a potential route to the triphenylpyrrole scaffold. organic-chemistry.org The direct nitration of a pre-synthesized 2,4,5-triphenyl-1H-pyrrole using milder nitrating agents, such as nitric acid in trifluoroacetic anhydride (B1165640), could also be a viable and more controlled method for introducing the nitro group compared to traditional mixed acid nitration. nih.gov

The development of flow chemistry setups for the synthesis of this compound could also be a significant step forward. Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling potentially energetic nitro compounds, and the potential for scalable, automated production.

Advanced Analytical and Spectroscopic Techniques for Complex Pyrrole Structures

A thorough understanding of the structure and properties of this compound is contingent on the application of advanced analytical and spectroscopic techniques. The complex, sterically hindered nature of this molecule necessitates a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone for structural elucidation. Both ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms. Due to the multiple phenyl groups, the aromatic region of the ¹H NMR spectrum is expected to be complex, potentially requiring two-dimensional NMR techniques like COSY and HSQC for unambiguous assignment of the proton and carbon signals. NOESY experiments could provide valuable information about the spatial arrangement of the phenyl groups.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the molecular formula by providing a highly accurate mass measurement. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments could offer further structural insights by revealing how the molecule breaks apart.

Vibrational spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will provide information about the functional groups present in the molecule. The characteristic stretching frequencies of the N-H bond of the pyrrole ring, the C=C bonds of the aromatic rings, and the asymmetric and symmetric stretches of the nitro group (NO₂) would be key features in the FTIR spectrum.

UV-Visible (UV-Vis) spectroscopy will be employed to study the electronic transitions within the molecule. The extensive conjugation provided by the triphenylpyrrole system, coupled with the electron-withdrawing nature of the nitro group, is expected to result in significant absorption in the UV-Vis region. This data can provide initial insights into the molecule's potential for optical and electronic applications.

The table below summarizes the expected spectroscopic data for this compound based on data from related compounds.

Spectroscopic Technique Expected Observations
¹H NMR Complex multiplets in the aromatic region (7-8 ppm) for the phenyl protons. A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR Multiple signals in the aromatic region (120-150 ppm). Signals corresponding to the pyrrole ring carbons, with the carbon bearing the nitro group being significantly deshielded.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of C₂₂H₁₆N₂O₂.
FTIR Spectroscopy Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹).
UV-Vis Spectroscopy Strong absorption bands in the UV region, potentially extending into the visible range due to the extended π-system.

Predictive Computational Chemistry for Untested Reactivity and Properties

Given the likely challenges and costs associated with the experimental investigation of this compound, computational chemistry offers a powerful and predictive tool to explore its properties and reactivity in silico.

Density Functional Theory (DFT) is a particularly well-suited method for studying the electronic structure and properties of such organic molecules. researchgate.netacs.org DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms, including the dihedral angles of the phenyl rings relative to the pyrrole core. This is crucial for understanding steric effects and intermolecular interactions.

Calculate electronic properties: Predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and its potential for use in electronic devices. scitechdaily.com The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap compared to the parent triphenylpyrrole.

Simulate spectroscopic data: Predicting NMR chemical shifts, vibrational frequencies (FTIR/Raman), and UV-Vis absorption spectra. scitechdaily.com These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Map the Molecular Electrostatic Potential (MEP): The MEP surface can identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. The nitro group will create a significant electron-deficient region, influencing the molecule's interaction with other species.

Predict reactivity: Computational models can be used to study the transition states of potential reactions, helping to predict the most likely reaction pathways and the regioselectivity of further functionalization.

The table below outlines key computational parameters that can be predicted for this compound.

Computational Parameter Predicted Trend/Information
Optimized Geometry Non-planar structure with significant twisting of the phenyl rings out of the plane of the pyrrole ring due to steric hindrance.
HOMO-LUMO Energy Gap A relatively small energy gap, suggesting potential for electronic applications. The nitro group will likely lower the overall gap.
Molecular Electrostatic Potential (MEP) A highly negative potential around the oxygen atoms of the nitro group and a positive potential around the N-H proton and the aromatic protons.
Dipole Moment A significant dipole moment due to the presence of the polar nitro group.

Exploration within Advanced Materials Science and Functional Materials Applications

The unique combination of a conjugated polyphenylated system and a strongly electron-withdrawing nitro group makes this compound a compelling candidate for applications in advanced materials science .

The extended π-conjugation of the triphenylpyrrole core suggests potential for use in organic electronics . The electron-deficient nature imparted by the nitro group could make this molecule a suitable n-type semiconductor material for use in organic field-effect transistors (OFETs) or as an electron-transporting layer in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties by modifying the phenyl rings or the nitro group offers a pathway to designing materials with specific electronic characteristics.

Furthermore, the presence of the nitro group opens up possibilities for applications in nonlinear optics (NLO) . Molecules with large dipole moments and significant hyperpolarizability, often found in push-pull systems with electron-donating and electron-withdrawing groups, can exhibit NLO properties. While the triphenylpyrrole system itself is not a classic push-pull structure, the significant polarization induced by the nitro group could lead to interesting NLO behavior.

The compound's structure also suggests potential for the development of chemosensors . The electron-deficient pyrrole ring could interact with electron-rich analytes, leading to a detectable change in its optical or electronic properties, such as a shift in its UV-Vis absorption or fluorescence spectrum.

Synergistic Integration with Emerging Technologies in Organic Synthesis and Medicinal Chemistry Discovery

The future of research on this compound will likely involve a synergistic integration with emerging technologies to accelerate discovery and application.

In organic synthesis , the use of high-throughput screening techniques could rapidly identify optimal conditions for the synthesis of this compound and its derivatives. Automated synthesis platforms could then be used to create libraries of related compounds for further testing. The recent development of electrochemical methods for the functionalization of pyrroles offers a novel and potentially more sustainable approach to creating derivatives of the target molecule.

In the realm of medicinal chemistry , the pyrrole scaffold is a well-established privileged structure found in numerous pharmaceuticals. The introduction of the nitro group, a known pharmacophore in various drugs, suggests that this compound could possess interesting biological activities. rsc.org For instance, many kinase inhibitors feature a heterocyclic core, and the triphenylpyrrole framework could serve as a scaffold for designing new inhibitors. The nitro group can participate in crucial interactions within the active site of an enzyme.

Computational drug design and virtual screening will be invaluable tools for predicting the potential biological targets of this compound. Molecular docking studies can be used to assess the binding affinity of this compound to the active sites of various enzymes, such as kinases or cyclooxygenases. This in silico approach can help to prioritize experimental testing and guide the design of more potent and selective analogues.

The integration of these emerging technologies will be crucial for unlocking the full potential of this compound and paving the way for its application in diverse scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.